molecular formula C18H20N6O2 B7544588 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N'-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N'-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide

Cat. No.: B7544588
M. Wt: 352.4 g/mol
InChI Key: CKRQUHNWQKSCQZ-UHFFFAOYSA-N
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Description

N-(bicyclo[221]hept-5-en-2-ylmethyl)-N’-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide is a complex organic compound characterized by its unique bicyclic structure and tetrazole moiety

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N'-[4-(2-methyltetrazol-5-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-24-22-16(21-23-24)12-4-6-15(7-5-12)20-18(26)17(25)19-10-14-9-11-2-3-13(14)8-11/h2-7,11,13-14H,8-10H2,1H3,(H,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRQUHNWQKSCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N’-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the bicyclo[2.2.1]hept-5-en-2-ylmethyl precursor, followed by the introduction of the ethanediamide linkage and the tetrazole group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to meet the demand for research and commercial applications .

Chemical Reactions Analysis

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N’-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acid or base catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N’-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N’-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The bicyclic structure and tetrazole moiety allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N’-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide can be compared with other similar compounds, such as:

    N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N’-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide analogs: These compounds share a similar core structure but differ in the substituents attached to the bicyclic or tetrazole moieties.

    Tetrazole-containing compounds: These compounds have a tetrazole group and are studied for their biological activities and potential therapeutic applications.

    Bicyclic compounds: Compounds with a bicyclic structure are often used in organic synthesis and material science due to their stability and reactivity.

The uniqueness of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N’-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide lies in its combination of a bicyclic structure and a tetrazole moiety, which imparts distinct chemical and biological properties .

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